molecular formula C8H8ClN3O B2605152 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2225146-62-1

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2605152
CAS No.: 2225146-62-1
M. Wt: 197.62
InChI Key: PXQGKICSAWAILB-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold noted for its strong resemblance to purine bases, which allows these compounds to interact with a variety of biological targets . This structural analogy makes them particularly valuable as core building blocks in the development of kinase inhibitors . The specific substitution pattern on this compound—featuring a chloro group at the 6-position and a methoxy group at the 4-position—provides key synthetic handles for further functionalization and diversification via cross-coupling and substitution reactions, enabling researchers to create focused libraries for biological screening. The 1H-pyrazolo[3,4-b]pyridine scaffold is the subject of extensive research, with over 300,000 derivatives described in the scientific literature and patents, highlighting its broad utility . More than a dozen 1H-pyrazolo[3,4-b]pyridine derivatives are currently in various stages of drug research and development, from experimental investigations to approved drugs, underscoring the scaffold's proven relevance in creating bioactive molecules . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-4-methoxy-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-12-8-5(4-10-12)6(13-2)3-7(9)11-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQGKICSAWAILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the pyrazole ring, followed by methylation and methoxylation reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom. Coupling reactions can produce more complex heterocyclic compounds with extended conjugation .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine has shown promise as a scaffold for the development of new therapeutic agents. Its derivatives have been explored for various pharmacological activities:

  • Anticancer Activity: Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties: Studies have demonstrated that certain derivatives possess antibacterial activity against drug-resistant strains of bacteria, including Staphylococcus epidermidis. This suggests potential applications in treating infections caused by resistant pathogens .

Biochemical Research

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition: Some studies have focused on the inhibition of specific enzymes involved in cancer progression. For example, compounds based on this scaffold have been investigated as inhibitors of protein kinases, which play crucial roles in cell signaling pathways associated with cancer .

Neuroscience

Emerging research has indicated that pyrazolo[3,4-b]pyridine derivatives may influence neurotransmitter systems:

  • Anxiolytic Effects: Certain analogs have been studied for their potential anxiolytic effects in animal models, indicating a possible role in treating anxiety disorders. The mechanism is thought to involve modulation of GABAergic activity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. The lead compound demonstrated potent activity against several cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus epidermidis. The study found that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

The structural and functional uniqueness of 6-chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine can be elucidated through comparisons with related derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Key Substituents Biological Activity/Application Source/Reference
This compound C₈H₈ClN₃O 6-Cl, 4-OCH₃, 1-CH₃ Research use (kinase inhibition implied)
4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine C₁₇H₁₄N₄ 4-Ph, 6-Ph, 3-NH₂ MNK1/2 kinase inhibitor
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine C₁₃H₁₁ClN₄ 4-Cl, 1-CH₃, 3-CH₃, 6-Ph Research use (structural analogue)
6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivatives C₉H₁₂N₆ 6-NHNH₂, 1-CH₃, 3-CH₃, 4-CH₃ Acetylcholinesterase (AChE) inhibition
5-(4-Chlorophenyl)-1-methyl-3-phenyl-3,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-d]pyridine C₂₂H₁₈ClN₃S Thiopyran fusion, 4-Cl-Ph, 3-Ph Anti-inflammatory, kinase inhibition

Key Observations :

  • Substituent Position and Activity : The presence of chlorine at position 6 and methoxy at position 4 in the target compound differentiates it from analogues like 4,6-diphenyl derivatives (e.g., MNK inhibitors in ). The planar pyrazolo[3,4-b]pyridine core is critical for kinase inhibition, but replacing the pyridine ring with pyrimidine (as in ) alters activity due to electronic and steric effects.
  • Functional Group Impact : The methoxy group in the target compound may enhance solubility compared to phenyl-substituted derivatives (e.g., ). However, SAR studies in show that pyrazolo[3,4-b]pyridin-6-one derivatives lacking aromaticity or planar structure lose MNK inhibitory activity entirely, emphasizing the scaffold’s rigidity as a prerequisite.
  • Biological Relevance: Derivatives with hydrazinyl groups () exhibit AChE inhibition, while fused systems like thiopyrano-pyrazolo[3,4-b]pyridines () broaden anti-inflammatory applications.
Patent and Therapeutic Potential
  • Patent applications () underscore the scaffold’s utility in kinase inhibition (e.g., TAM, MET kinases) and phosphodiesterase (PDE4) inhibition.

Biological Activity

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound of interest due to its potential biological activities. This article reviews its structural properties, synthesis, and various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Structural Properties

The molecular formula of this compound is C7H6ClN3OC_7H_6ClN_3O. The compound features a pyrazolo[3,4-b]pyridine core which is known for its diverse pharmacological properties.

Chemical Structure

  • SMILES : CCOC1=CC(=NC2=C1C=NN2)Cl
  • InChI : InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11)

Synthesis

The synthesis of pyrazolo[3,4-b]pyridines generally involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Recent studies have optimized these reactions to yield various substituted derivatives efficiently .

Anti-Cancer Activity

Recent research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anti-cancer properties. For instance:

  • Mechanism : These compounds can induce apoptosis and inhibit angiogenesis in cancer cells through various signaling pathways. They target tubulin polymerization and protein kinase signal transduction .
  • Case Study : A study demonstrated that derivatives of this compound exhibited antiproliferative activity against several cancer cell lines at low micromolar concentrations (0.75–4.15 µM) without affecting normal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various contexts:

  • In vitro Studies : Compounds in this class have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly .
  • Animal Models : In vivo studies using carrageenan-induced edema models have demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-b]pyridines has also been documented:

  • Spectrum of Activity : These compounds have been tested against a variety of bacterial strains including E. coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-CancerInduces apoptosis; inhibits angiogenesis
Anti-inflammatoryInhibits TNF-α and IL-6; reduces edema
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. What are the standard synthetic routes for 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?

Answer: The compound is typically synthesized via:

  • One-pot cyclocondensation of 5-aminopyrazoles with carbonyl-containing reagents (e.g., diethyl ethoxymethylenemalonate) using catalysts like ammonium acetate or triethylamine .
  • Nucleophilic substitution at the C-4 position of 4-chloro-pyrazolo[3,4-b]pyridine intermediates. For example, chlorine displacement by aminoalkylphosphoramidates under basic conditions .
  • Multi-component reactions involving α-methylene ketones or α,β-unsaturated imidazoles, often catalyzed by AlCl₃ or KOH .

Q. What biological activities are reported for pyrazolo[3,4-b]pyridine derivatives?

Answer: Biological activities depend on substituents:

  • Antimicrobial : Derivatives with electron-withdrawing groups (e.g., Cl, F) show activity against bacterial and fungal strains .
  • Anticancer : Substitutions at C-4 (e.g., amino, methoxy) enhance cytotoxicity in cell lines like L1210 leukemia .
  • Enzyme inhibition : Derivatives act as inhibitors for enzymes like BasE, relevant to nucleotide biosynthesis .

Q. How is the molecular structure of these compounds validated experimentally?

Answer: Common methods include:

  • Single-crystal X-ray diffraction for unambiguous confirmation of regiochemistry and stereochemistry .
  • ¹H/¹³C NMR spectroscopy to analyze substituent effects and aromatic proton environments .
  • UV-Vis spectroscopy to study electronic transitions influenced by fused pyrazole-pyridine systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues?

Answer:

  • Use chiral-at-metal Rh(III) complexes to catalyze Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This achieves enantioselectivity up to 99% under mild conditions (room temperature, short reaction times) .
  • Key parameters: Solvent polarity (e.g., dichloromethane), catalyst loading (1–5 mol%), and substrate stoichiometry .

Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives?

Answer:

  • Variable substituent effects : Electron-donating groups (e.g., methoxy) alter chemical shifts in NMR; use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Regioisomer differentiation : Compare experimental data with computational predictions (e.g., DFT calculations for ¹³C NMR shifts) .
  • Reaction byproduct analysis : Monitor reactions via LC-MS to detect intermediates or side products .

Q. What methodologies are employed to study nonlinear optical (NLO) properties of these compounds?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict hyperpolarizability and dipole moments .
  • Spectral analysis : Correlate UV-Vis absorption maxima with π→π* transitions in the fused heterocyclic system .
  • Thermodynamic studies : Differential scanning calorimetry (DSC) to assess thermal stability, a critical factor for NLO material applications .

Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be mitigated?

Answer:

  • Substrate pre-functionalization : Use pre-synthesized 5-aminopyrazole-4-carbaldehydes to direct cyclization .
  • Catalyst tuning : KOH or AlCl₃ promotes regioselective annulation of pyridine rings over alternative pathways .
  • Temperature control : Higher temperatures (>80°C) favor thermodynamically stable regioisomers .

Q. What strategies improve the bioavailability of pyrazolo[3,4-b]pyridine-based drug candidates?

Answer:

  • Glycosylation : Attach ribofuranosyl or arabinofuranosyl groups to enhance solubility and cellular uptake .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphoramidates) for controlled release .
  • Structural hybridization : Fuse with benzofuran or indoline moieties to improve membrane permeability .

Q. How do substituents at the C-4 position influence biological activity?

Answer:

  • Electron-withdrawing groups (Cl, Br) : Enhance binding to enzyme active sites (e.g., kinase inhibition) .
  • Amino groups : Enable hydrogen bonding with biological targets, improving affinity .
  • Methoxy groups : Increase metabolic stability by blocking oxidative degradation .

Q. What advanced techniques are used to resolve crystallographic disorder in pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • Twinned crystal refinement : Use software like SHELXL to model overlapping lattices .
  • Hirshfeld surface analysis : Map intermolecular interactions to validate packing arrangements .

Methodological Notes for Data Interpretation

  • Contradictions in biological data : Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular activity) .
  • Reaction scalability : Transition from batch to flow chemistry for multi-step syntheses to improve yield .
  • Safety protocols : Handle chlorinated intermediates (e.g., POCl₃) in fume hoods with PPE due to toxicity .

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